molecular formula C8H13NO2 B8053399 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B8053399
M. Wt: 155.19 g/mol
InChI Key: IENPWSBMRBJIBM-UHFFFAOYSA-N
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Description

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is a unique compound characterized by its bicyclo[1.1.1]pentane core. This structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the use of bicyclo[1.1.1]pentane derivatives as starting materials. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with ammonia under specific conditions to introduce the amino group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENPWSBMRBJIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 2
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 3
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 4
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 5
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Reactant of Route 6
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid

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